3'-Ethoxy-2-phenoxyacetophenone
Description
3'-Ethoxy-2-phenoxyacetophenone is a substituted acetophenone derivative characterized by an ethoxy group at the 3' position and a phenoxy group at the 2' position of the aromatic ring. This analysis draws comparisons with compounds featuring ethoxy, methoxy, hydroxy, and chloro substituents to infer its behavior .
Properties
CAS No. |
219706-49-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C16H16O3/c1-2-18-15-10-6-7-13(11-15)16(17)12-19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |
InChI Key |
VEWVSYJLXOQMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 3'-Ethoxy-2-phenoxyacetophenone with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Key Substituents |
|---|---|---|---|---|---|
| 3'-Ethoxy-2-phenoxyacetophenone | Not provided | C₁₆H₁₆O₃ | ~256.30 | 3'-ethoxy, 2'-phenoxy | Ethoxy, phenoxy |
| 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone | 126405-76-3 | C₁₁H₁₄O₄ | 210.23 | 3-ethoxy, 2-hydroxy, 6-methoxy | Ethoxy, hydroxy, methoxy |
| [2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone | 62952-92-5 | C₁₈H₂₀O₆ | 332.34 | 2-hydroxy, 4-methoxy, 6-benzyloxy | Benzyloxy, methoxy, hydroxy |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | 200.62 | 2-chloro, 4-hydroxy, 3-methoxy | Chloro, hydroxy, methoxy |
Key Observations :
- Phenoxy groups may enhance lipophilicity and thermal stability due to aromatic π-stacking .
- Chloro-Substituted Analogs: Compounds like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (200.62 g/mol) demonstrate that chloro substituents reduce molecular weight but increase polarity, leading to higher melting points (e.g., 109–110°C) compared to ethoxy derivatives .
Melting Points and Stability:
- Ethoxy/Methoxy Derivatives: 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone has a low melting point (70°C), attributed to reduced hydrogen bonding from ethoxy groups compared to hydroxy or chloro substituents .
- Chloro Derivatives: 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone melts at 109–110°C, reflecting stronger intermolecular forces from polar chloro and hydroxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
